1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one
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Overview
Description
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.23 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one typically involves multiple steps. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by cyclization and methylation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one: Similar structure but different functional groups.
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Different ring structure and functional groups.
Uniqueness
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a compound of significant interest in pharmacological research due to its unique spirocyclic structure and potential biological activities. This review focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic framework with three nitrogen atoms integrated into its structure, which contributes to its biological properties. The synthesis typically involves multi-step processes that ensure high yields and purity, allowing for detailed study of its biological effects .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects . Notably, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in myocardial infarction treatment .
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Properties : Research indicates that the compound has antimicrobial effects, making it a candidate for further investigation in drug development .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating various inflammatory conditions .
- Cardioprotective Effects : In models of myocardial infarction, compounds based on this scaffold have demonstrated reduced apoptotic rates and improved cardiac function upon administration during reperfusion .
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study highlighted that the introduction of a methyl group into the compound's structure significantly increased its phospholipase D (PLD) inhibitory activity. The (S)-enantiomer demonstrated enhanced potency compared to the (R)-enantiomer, indicating that structural modifications can lead to improved biological efficacy .
- Another investigation focused on the cardioprotective effects of derivatives based on the triazaspiro framework. These compounds were found to preserve mitochondrial ATP content while preventing cell death during ischemic events, showcasing their therapeutic potential in cardiovascular diseases .
Properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYAWRCQRJWNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NCC12CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368527-91-6 |
Source
|
Record name | 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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